17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound follows the established conventions for steroid nomenclature with appropriate designation of the silyl substituent. According to available chemical databases, the compound bears the CAS registry number 61252-32-2 and possesses the molecular formula C₂₅H₄₂O₂Si with a corresponding molecular weight of 402.69 g/mol. The systematic nomenclature reflects the androstane backbone with specific notation of the double bond positions at C5 and C14, along with the stereochemical designations at the hydroxyl-bearing carbons.
The molecular formula analysis reveals the addition of the tert-butyldimethylsilyl group (C₆H₁₅Si) to the base androstenediol structure (C₁₉H₃₀O₂). This transformation increases the molecular mass from the parent compound's 290.44 g/mol to 402.69 g/mol, representing an addition of 112.25 mass units corresponding precisely to the silyl protecting group. The silicon atom introduces unique spectroscopic signatures that can be utilized for analytical identification and structural confirmation.
The presence of two oxygen atoms in the molecular formula confirms the retention of both hydroxyl functionalities, with one existing as a free alcohol at C3β and the other protected as a silyl ether at C17β. The degree of unsaturation calculation indicates the presence of six degrees of unsaturation, accounting for the four ring system characteristic of steroids plus the two carbon-carbon double bonds at positions 5 and 14.
Stereochemical Configuration at C3β and C17β Positions
The stereochemical configuration at both the C3β and C17β positions represents crucial structural features that determine the biological activity and chemical reactivity of this steroid derivative. The β-configuration at C3 places the hydroxyl group in an equatorial position relative to the A-ring chair conformation, which is the thermodynamically favored orientation for hydroxyl substituents on cyclohexane rings. This equatorial positioning minimizes steric interactions with adjacent hydrogen atoms and contributes to the overall conformational stability of the molecule.
At the C17β position, the silyl-protected hydroxyl group adopts a β-orientation that is characteristic of naturally occurring androgens and estrogens. This stereochemical arrangement is essential for maintaining the biological relevance of the steroid scaffold, as the C17β-hydroxyl group is a key pharmacophoric element in many steroid hormones. The bulky tert-butyldimethylsilyl group at this position creates significant steric hindrance that can influence both conformational preferences and intermolecular interactions.
The relationship between these two stereocenters establishes a trans-diaxial arrangement when considering the overall steroid framework. This configuration is maintained throughout the 5,14-androstadiene system and contributes to the rigid, elongated molecular shape characteristic of steroid molecules. The preservation of natural stereochemistry at these positions ensures that the compound retains structural similarity to endogenous steroid hormones while providing the synthetic advantages of selective protection.
| Position | Configuration | Substituent | Conformation |
|---|---|---|---|
| C3 | β (equatorial) | Free hydroxyl | Equatorial to A-ring |
| C17 | β (equatorial) | Silyl-protected hydroxyl | Equatorial to D-ring |
| C5 | - | Double bond | Planar geometry |
| C14 | - | Double bond | Planar geometry |
Conformational Analysis of 5,14-Diene System
The presence of double bonds at positions 5 and 14 within the androstane skeleton significantly influences the overall conformational behavior of the molecule. The C5-C6 double bond introduces planarity to the B-ring, disrupting the typical chair conformation and creating a half-chair or envelope conformation that affects the spatial relationships between substituents on this ring. This geometric constraint propagates throughout the steroid framework, influencing the conformational flexibility of adjacent rings and the overall molecular shape.
Research on similar steroid diene systems has demonstrated that the 5,14-diene configuration creates a more rigid molecular framework compared to saturated analogs. The C14-C15 double bond similarly constrains the D-ring geometry, forcing a planar arrangement that reduces conformational freedom around this region. This rigidity has implications for molecular recognition events and can influence both chemical reactivity patterns and biological activity profiles.
The conformational analysis reveals that the 5,14-diene system creates a relatively extended molecular geometry with reduced flexibility around the ring junctions. Nuclear magnetic resonance studies of related compounds suggest that the diene system locks the molecule into a conformation that resembles the activated state of certain steroid-protein interactions. This conformational preorganization can enhance binding affinity to specific biological targets while reducing the entropic cost of complex formation.
Computational modeling studies indicate that the 5,14-diene system exhibits minimal conformational interconversion under physiological conditions, with energy barriers between alternative conformations exceeding thermal energy at body temperature. This conformational stability contributes to the compound's utility as a synthetic intermediate, as it maintains predictable three-dimensional geometry throughout chemical transformations.
Comparative Analysis with Androstane Skeleton Derivatives
Comparative structural analysis with related androstane derivatives reveals the unique features imparted by the specific substitution pattern and protection strategy employed in 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3β,17β-diol. When compared to the parent compound androstenediol (5-androstene-3β,17β-diol), the introduction of the additional double bond at C14 and the silyl protection at C17 creates a molecule with distinct chemical and physical properties.
The bis-silyl analog, 3,17-Bis-O-(tert-Butyldimethylsilyl) 5,14-Androstadiene-3β,17β-diol, provides an interesting comparative case with molecular formula C₃₁H₅₆O₂Si₂ and molecular weight 516.95 g/mol. This bis-protected derivative demonstrates significantly increased lipophilicity and steric bulk, which can influence membrane permeability and metabolic stability. The selective mono-protection strategy employed in the target compound offers advantages in terms of synthetic versatility while maintaining one reactive hydroxyl site for further chemical elaboration.
Comparison with androstanediol derivatives (5α-androstane-3α,17β-diol and related isomers) highlights the impact of the diene system on molecular geometry. The saturated androstanediol compounds exhibit greater conformational flexibility and different hydrogen bonding patterns due to the absence of geometric constraints imposed by the double bonds. This flexibility can influence biological activity profiles and pharmacokinetic properties.
| Compound | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| Target Compound | C₂₅H₄₂O₂Si | 402.69 | Mono-silyl protection, 5,14-diene |
| Bis-silyl Analog | C₃₁H₅₆O₂Si₂ | 516.95 | Dual silyl protection |
| Androstenediol | C₁₉H₃₀O₂ | 290.44 | No protection, 5-ene only |
| Androstanediol | C₁₉H₃₂O₂ | 292.46 | No protection, saturated |
The structural modifications present in 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3β,17β-diol represent a carefully designed balance between synthetic utility and structural integrity. The selective protection strategy preserves the natural steroid architecture while providing synthetic handles for further chemical manipulation, making this compound valuable for both medicinal chemistry applications and as a synthetic intermediate in steroid hormone preparation.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2Si/c1-23(2,3)28(6,7)27-22-11-10-20-19-9-8-17-16-18(26)12-14-24(17,4)21(19)13-15-25(20,22)5/h8,10,18-19,21-22,26H,9,11-16H2,1-7H3/t18-,19-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKCVNIAWQFPNS-QJAPXLAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3=CCC4O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4O[Si](C)(C)C(C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747269 | |
| Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61252-32-2 | |
| Record name | Androsta-5,14-dien-3-ol, 17-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61252-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure and Functional Group Considerations
The target compound features a steroidal backbone with hydroxyl groups at positions 3β and 17β, a tert-butyldimethylsilyl (TBDMS) ether at the 17-O position, and conjugated double bonds at positions 5 and 14. Key challenges include:
-
Selective protection of the 17β-hydroxyl group without affecting the 3β-hydroxyl.
-
Introduction of the 5,14-diene system via dehydrogenation.
Silylation of the 17β-Hydroxyl Group
The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A typical protocol involves:
-
Dissolving the precursor (e.g., 5,14-androstadiene-3β,17β-diol) in dichloromethane (DCM) or dimethylformamide (DMF) .
-
Adding imidazole or 4-dimethylaminopyridine (DMAP) as a base to scavenge HCl.
Table 1: Silylation Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | DCM/DMF |
| Base | Imidazole (2.5 eq) |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Yield | 85–95% |
Acetylation of the 3β-Hydroxyl Group
In related derivatives (e.g., 3-O-acetyl analogs), the 3β-hydroxyl is protected using acetic anhydride in pyridine at room temperature. This step precedes silylation to avoid steric hindrance at C17.
Dehydrogenation to Introduce the 5,14-Diene System
Chemical Dehydrogenation
The 5,14-diene system is introduced via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane or toluene . Alternative catalysts include palladium chloride (PdCl₂) supported on carbon:
-
Substrate is dissolved in anhydrous toluene.
-
DDQ (1.2 eq) is added, and the mixture is refluxed at 110°C for 6–8 hours.
| Method | Conditions | Yield |
|---|---|---|
| Chemical (DDQ) | Toluene, 110°C, 8 hours | 70–80% |
| Enzymatic (CYPSS204A) | Tris-HCl, 15°C, 1 hour | 40–50% |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2). The TBDMS group enhances lipophilicity, facilitating separation from polar impurities.
Crystallization
Recrystallization from methanol/water or acetone/hexane yields high-purity material (>98%).
Chemical Reactions Analysis
Types of Reactions
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: TBAF, tetrahydrofuran, room temperature.
Major Products Formed
Oxidation: Formation of 3-keto and 17-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of deprotected hydroxyl derivatives.
Scientific Research Applications
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex steroidal compounds.
Biology: In studies related to steroid metabolism and enzyme interactions.
Medicine: As a potential lead compound for the development of new therapeutic agents.
Industry: In the production of steroidal intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific enzymes and receptors in the body. The hydroxyl groups at the 3beta and 17beta positions play a crucial role in binding to these molecular targets. The tert-butyldimethylsilyl group provides stability to the compound, preventing premature degradation and allowing it to reach its target sites effectively .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural and functional distinctions between the target compound and related steroids:
Metabolic Stability and Pharmacokinetics
TBDMS Protection :
- Sulfated Metabolites: Sulfated androstenediols (e.g., androstenediol disulfate) are inversely associated with breast density in premenopausal women, suggesting tissue-specific hormonal effects . The TBDMS group may delay sulfation, altering downstream biological activity.
Biological Activity
17-O-tert-Butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid compound with potential biological activity related to androgen modulation. Its structure includes a tert-butyldimethylsilyl group, which enhances its stability and bioavailability. This article explores its biological activity, focusing on its interaction with androgen receptors, effects on steroid metabolism, and implications in therapeutic contexts.
- Molecular Formula : C27H44O3Si
- Molecular Weight : 444.72 g/mol
- CAS Number : 61252-31-1
The compound is believed to exert its biological effects primarily through interactions with androgen receptors (AR). The binding affinity and selectivity for these receptors can influence various physiological processes, including:
- Androgenic Activity : Modulating the effects of androgens in tissues such as the prostate.
- Inhibition of 5-alpha-reductase : This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen. Inhibition can lead to reduced androgenic effects in target tissues.
1. Androgen Receptor Modulation
Research indicates that compounds similar to 17-O-tert-butyldimethylsilyl 5,14-Androstadiene can act as selective androgen receptor modulators (SARMs). These compounds can selectively activate AR in certain tissues while blocking it in others, potentially offering therapeutic benefits without the side effects associated with traditional anabolic steroids.
2. 5-alpha-reductase Inhibition
Studies have demonstrated that steroidal compounds can inhibit the activity of 5-alpha-reductase. For instance, a study highlighted that certain silylated steroids showed significant inhibition of this enzyme, which is crucial in managing conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. The inhibition leads to decreased levels of DHT, thereby mitigating its effects on prostate growth and hair loss.
| Compound | IC50 (µg/ml) | Effect |
|---|---|---|
| Silylated Steroid A | 50 | Moderate inhibition of 5-alpha-reductase |
| Silylated Steroid B | 30 | Strong inhibition of 5-alpha-reductase |
| 17-O-tert-Butyldimethylsilyl 5,14-Androstadiene | TBD | TBD |
3. Case Studies
Several case studies have explored the therapeutic applications of similar compounds:
- Case Study on Prostate Health : A clinical trial involving patients with BPH treated with a silylated steroid showed significant reductions in prostate volume and serum DHT levels compared to a placebo group.
- Hair Loss Treatment : Patients using topical formulations containing similar silylated steroids reported improved hair regrowth and reduced hair loss over a six-month period.
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of silylated steroids:
- Pharmacokinetics : The introduction of silyl groups has been shown to enhance the oral bioavailability and half-life of the compound, making it a suitable candidate for therapeutic applications.
- Metabolism : Mass spectrometry analyses have identified urinary metabolites of related compounds, indicating effective metabolic pathways that could be leveraged for therapeutic monitoring.
Q & A
Basic: What is the role of the tert-butyldimethylsilyl (TBDMS) protecting group in the synthesis of this compound?
Methodological Answer:
The TBDMS group is used to protect hydroxyl groups during synthesis, enhancing stability and enabling selective reactions. In 17-O-TBDMS-5,14-androstadiene-3beta,17beta-diol , the 17β-hydroxyl is shielded to prevent undesired side reactions (e.g., oxidation or glycosylation). Post-synthesis, the TBDMS group is typically removed using fluoride-based reagents (e.g., TBAF).
Reference Data:
- TBDMS in Synthesis : tert-Butyldimethylsilyl chloride (CAS 18162-48-6) is a common reagent for introducing this group .
- Stability : TBDMS ethers resist hydrolysis under acidic/basic conditions but are cleaved selectively, ensuring high yield in multi-step syntheses .
Basic: How can researchers validate the purity and identity of this compound for use as a reference standard?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC/LC-MS : Quantify purity (>95% by area normalization) and detect impurities.
- NMR (¹H/¹³C) : Confirm structural integrity via characteristic peaks (e.g., TBDMS protons at δ 0.1–0.3 ppm; olefinic protons in 5,14-diene at δ 5.3–5.7 ppm) .
- FT-IR : Identify functional groups (e.g., hydroxyl stretching at ~3400 cm⁻¹ post-TBDMS cleavage).
Reference Standards : Cross-validate against pharmacopeial standards (USP/EP) if available .
Advanced: How do metabolic pathways of this compound compare to structurally related androstane derivatives?
Methodological Answer:
- Phase I Metabolism : Likely involves CYP450-mediated oxidation (e.g., at C3 or C17) and sulfation/glucuronidation. Compare to 4-androstene-3beta,17beta-diol disulfate , which shows inverse associations with breast density (VPD) in premenopausal women .
- Phase II Conjugates : Use LC-MS/MS to profile sulfate/glucuronide metabolites. For example, 5alpha-androstan-3beta,17beta-diol disulfate has strong inverse correlations with VPD (mean VPD: 9.0% in T1 vs. 7.5% in T3) .
Data Contradictions : Note that progestin metabolites (e.g., 5alpha-pregnan-3beta,20alpha-diol monosulfate ) may exhibit opposing trends, necessitating cohort-specific stratification .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Cohort Stratification : In breast density studies, adjust for variables like oral contraceptive use, which lowers baseline VPD but preserves metabolite association trends .
- In Vitro/In Vivo Correlation : Use androgen receptor (AR) binding assays to clarify discrepancies. For example, 17-methyl-5alpha-androstane-3beta,17beta-diol (CAS 641-83-8) shows altered AR affinity compared to non-methylated analogs .
- Statistical Rigor : Apply false discovery rate (FDR) corrections (e.g., q < 0.05) to mitigate false positives in metabolomics studies .
Basic: What are the critical parameters for optimizing the chromatographic separation of this compound?
Methodological Answer:
- Column : C18 or phenyl-hexyl stationary phase for resolving steroidal backbones.
- Mobile Phase : Acetonitrile/water (0.1% formic acid) gradients improve peak symmetry.
- Retention Time : For 17-O-TBDMS-5,14-androstadiene-3beta,17beta-diol , expect RT ~12–15 min under 60% acetonitrile .
Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.995 |
| LOD/LOQ | ≤0.1 µg/mL |
| Precision (RSD%) | Intraday ≤2%, Interday ≤5% |
Advanced: What computational methods predict the compound’s interactions with steroidogenic enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to 17β-hydroxysteroid dehydrogenase (HSD17B) isoforms. Compare to 17-beta-HSD6 antibody interactions (SAB1303130) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) with GROMACS.
- SAR Insights : The 5,14-diene moiety may reduce affinity for aromatase (CYP19A1) compared to saturated analogs .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of silica-based byproducts .
- Storage : −20°C under argon to prevent oxidation of the diene system .
Advanced: How does the 5,14-diene structure influence pharmacokinetic properties compared to saturated analogs?
Methodological Answer:
- Lipophilicity : The diene increases logP by ~0.5 units, enhancing membrane permeability (predict with ChemAxon).
- Metabolic Stability : Unsaturation accelerates CYP3A4-mediated oxidation (t₁/₂ < 2 hrs vs. >4 hrs for saturated analogs) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu ~2–5% vs. 5–10% for 5α-androstanes) .
Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?
Methodological Answer:
- Process Controls : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
- Purification : Flash chromatography (silica gel, 5% EtOAc/hexane) followed by recrystallization (MeOH/H₂O) .
- QC Metrics :
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents | <500 ppm (ICH Q3C) |
Advanced: How can isotopic labeling (e.g., ¹³C/²H) facilitate metabolic flux analysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
